2'-O-Methyladenosine-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

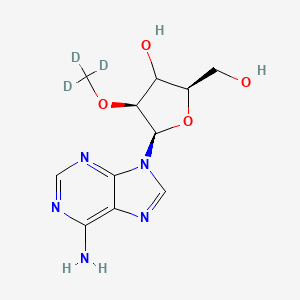

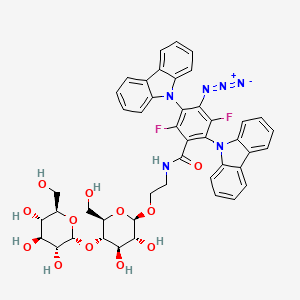

2’-O-Methyladenosine-d3 is a deuterium-labeled derivative of 2’-O-Methyladenosine. This compound is a methylated adenine residue, commonly found in the urine of both normal individuals and those with adenosine deaminase deficiency. It exhibits unique hypotensive activities, making it a compound of interest in various scientific research fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyladenosine-d3 involves the methylation of adenosine. A simple and effective method includes treating adenosine with methyl iodide in an anhydrous alkaline medium at 0 degrees Celsius for 4 hours. The major products of this reaction are monomethylated adenosine at either the 2’-O or 3’-O position, with a preference for the 2’-O position. The monomethylated adenosine is then isolated using silica gel column chromatography and further purified by crystallization in ethanol .

Industrial Production Methods: While specific industrial production methods for 2’-O-Methyladenosine-d3 are not widely documented, the general approach involves large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of deuterium labeling adds complexity and requires specialized equipment and reagents.

Análisis De Reacciones Químicas

Types of Reactions: 2’-O-Methyladenosine-d3 primarily undergoes methylation reactions. It can also participate in various biochemical reactions involving nucleosides, such as phosphorylation and glycosylation.

Common Reagents and Conditions:

Methylation: Methyl iodide in an anhydrous alkaline medium.

Phosphorylation: Typically involves adenosine triphosphate (ATP) and specific kinases.

Glycosylation: Involves glycosyltransferases and nucleotide sugars.

Major Products:

Methylation: 2’-O-Methyladenosine-d3.

Phosphorylation: 2’-O-Methyladenosine-d3 monophosphate, diphosphate, or triphosphate.

Glycosylation: Glycosylated derivatives of 2’-O-Methyladenosine-d3.

Aplicaciones Científicas De Investigación

2’-O-Methyladenosine-d3 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biology: Studied for its role in RNA modification and its effects on gene expression and regulation.

Medicine: Investigated for its potential hypotensive effects and its role in adenosine deaminase deficiency.

Industry: Utilized in the development of nucleoside analogs for therapeutic applications .

Mecanismo De Acción

The mechanism of action of 2’-O-Methyladenosine-d3 involves its incorporation into RNA molecules, where it can influence RNA stability, splicing, and translation. The methylation at the 2’-O position of adenosine affects the interaction of RNA with various proteins and enzymes, thereby modulating gene expression and cellular functions. The compound’s hypotensive effects are likely due to its interaction with adenosine receptors and subsequent signaling pathways .

Comparación Con Compuestos Similares

2’-O-Methyladenosine: The non-deuterated form of 2’-O-Methyladenosine-d3, also found in urine and exhibits similar biological activities.

N6,2’-O-Dimethyladenosine: Another methylated adenosine derivative with distinct methylation at both the N6 and 2’-O positions, involved in RNA modification and regulation

Uniqueness: 2’-O-Methyladenosine-d3 is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies and advanced spectroscopic analyses. This labeling provides enhanced stability and allows for precise tracking in metabolic and biochemical studies.

Propiedades

Fórmula molecular |

C11H15N5O4 |

|---|---|

Peso molecular |

284.29 g/mol |

Nombre IUPAC |

(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(trideuteriomethoxy)oxolan-3-ol |

InChI |

InChI=1S/C11H15N5O4/c1-19-8-7(18)5(2-17)20-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7?,8+,11-/m1/s1/i1D3 |

Clave InChI |

FPUGCISOLXNPPC-QCYBPOKRSA-N |

SMILES isomérico |

[2H]C([2H])([2H])O[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=CN=C32)N |

SMILES canónico |

COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[3-cyclopropyl-5-[[(3S,5R)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]-4-(6-methyl-1H-indol-3-yl)pyrimidin-2-amine;hydrate](/img/structure/B12370030.png)

![[[4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]benzoyl]-methylcarbamoyl]oxymethyl (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12370031.png)

![N-(1-{2-[(cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}cyclopropyl)-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide](/img/structure/B12370056.png)

![6-amino-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-2-[ethyl(methyl)phosphoryl]-7H-purin-8-one](/img/structure/B12370077.png)

![tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12370080.png)